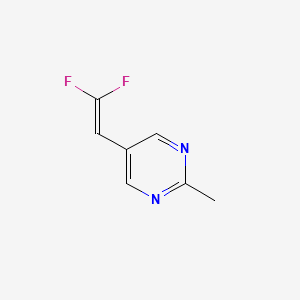![molecular formula C10H20FNO4S B6605680 tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate CAS No. 2168453-94-7](/img/structure/B6605680.png)
tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (TBFSDC) is an organic compound that is commonly used in scientific research applications. TBFSDC has been studied extensively in recent years due to its unique properties and potential applications. TBFSDC has a wide range of potential uses in laboratory experiments and scientific research, ranging from its ability to act as a catalyst in chemical reactions to its potential as a therapeutic agent.
Mecanismo De Acción
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate acts as a catalyst in chemical reactions by forming a complex with the reactants. This complex facilitates the reaction of the reactants by stabilizing the transition state and increasing the rate of the reaction. tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has also been studied for its potential use as a therapeutic agent. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle.
Biochemical and Physiological Effects
tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has been studied for its potential biochemical and physiological effects. In animal studies, tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has been shown to reduce inflammation and improve wound healing. It has also been shown to have antioxidant activity, which may be beneficial for preventing oxidative stress and promoting healthy cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate in laboratory experiments has a number of advantages and limitations. The main advantage of using tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is that it is a relatively inexpensive reagent that can be used to catalyze a wide range of reactions. However, tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is also limited in its use due to its instability in water and its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate. One potential direction is to further explore its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, further research could be done to explore its potential use as a catalyst in the synthesis of polyurethane and polyurea polymers. Additionally, further research could be done to explore its potential use as an antioxidant and to investigate its potential effects on inflammation and wound healing. Finally, further research could be done to investigate the toxicity of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate and to develop safer and more effective methods for its use in laboratory experiments.
Métodos De Síntesis
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate can be synthesized by reacting tert-butyl isocyanate with 3-fluorosulfonyl-2,2-dimethylpropyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane solution at room temperature. The reaction yields a white solid product that is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has a number of potential applications in scientific research. It has been used as a catalyst in the synthesis of polyurethane and polyurea polymers, as a reagent in the synthesis of polyfluoroalkyl sulfonamides, and as a reagent in the synthesis of polyfluoroalkyl sulfonamides. tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has also been studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
tert-butyl N-(3-fluorosulfonyl-2,2-dimethylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSBZAUSXZXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

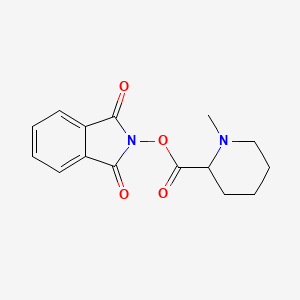
![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)
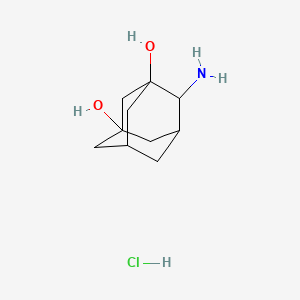
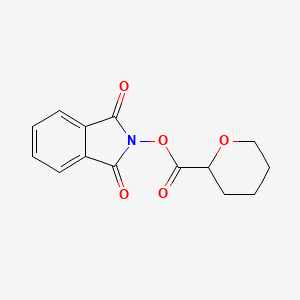
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)

![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)

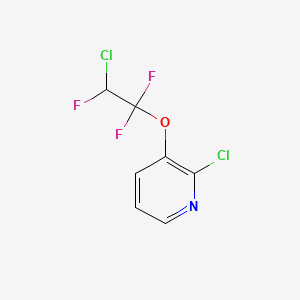
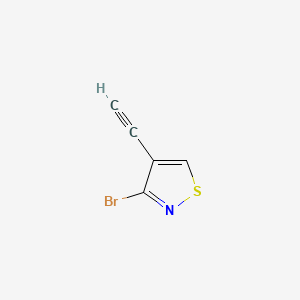
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
